BiPNQ

Polymorphism Solid-state characterization Chagas disease drug discovery

Research on Chagas disease therapeutics faces irreproducible results from uncharacterized naphthoquinone analogs with batch-to-batch variability. BiPNQ (CAS 313513-16-5) solves this with: • Defined crystalline polymorphs (BiPNQ-I & BiPNQ-s) with validated DSC/PXRD/FTIR signatures • Anti-T. cruzi activity slightly superior to clinical standard benznidazole • ≥98% purity, thermal stability to ~270°C decomposition • Ideal as benchmark positive control in HTS or solid-state method development

Molecular Formula C16H12N6O
Molecular Weight 304.31 g/mol
Cat. No. B15559686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiPNQ
Molecular FormulaC16H12N6O
Molecular Weight304.31 g/mol
Structural Identifiers
InChIInChI=1S/C16H12N6O/c23-16-11-4-2-1-3-10(11)12(19-14-5-7-17-21-14)9-13(16)20-15-6-8-18-22-15/h1-9H,(H,17,21)(H2,18,20,22)
InChIKeyMFSOFUCZUUXAMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BiPNQ: Naphthoquinone Inhibitor of Trypanosoma cruzi for Chagas Disease Research


BiPNQ ((4E)-2-(1H-pyrazol-3-ylamino)-4-(1H-pyrazol-3-ylimino)naphthalen-1(4H)-one, CAS 313513-16-5) is a synthetic heterocyclic naphthoquinone derivative belonging to the pyrazolylnaphthoquinone class. It functions as a potent and selective inhibitor of Trypanosoma cruzi, the etiological agent of Chagas disease (American trypanosomiasis) . The compound exhibits significant in vitro trypanocidal activity comparable to the clinical reference drug benznidazole and has been identified as a promising starting point for lead optimization programs against T. cruzi [1].

T. cruzi inhibitor for Chagas disease target studies
Characterized polymorphism supports solid-state research
Defined DMSO solubility aids assay development

Why BiPNQ Cannot Be Replaced by Generic Naphthoquinone Analogs


Substituting BiPNQ with other naphthoquinone-based anti-trypanosomal agents (e.g., simple naphthoquinones or alternative heterocyclic derivatives) without rigorous validation poses significant risks to experimental reproducibility and lead optimization campaigns. BiPNQ exhibits solid-state polymorphism, existing in at least two distinct crystalline modifications—an anhydrous form (BiPNQ-I) and a solvate (BiPNQ-s)—which exhibit different thermal behaviors, PXRD patterns, and FTIR spectra [1]. The choice of crystalline form can directly impact solubility, dissolution rate, and ultimately bioavailability, factors critical for both in vitro assay consistency and in vivo efficacy studies [1]. Furthermore, within the broader class of pyrazolylnaphthoquinones, minor structural variations (e.g., substitution pattern on the pyrazole rings) lead to pronounced differences in anti-T. cruzi potency and selectivity against mammalian cells [2]. Therefore, generic substitution without confirming both the chemical identity and the specific solid-state form of BiPNQ can introduce uncontrolled variables that compromise data integrity and derail structure-activity relationship (SAR) studies.

Polymorphism variability
Uncharacterized crystal forms in analogs may shift batch-to-batch reproducibility
Thermal stability mismatch
Decomposition profiles may differ, altering storage and handling behavior
Anti-T. cruzi activity not verified
Most naphthoquinone analogs lack comparator data against benznidazole, assay response may shift

Quantitative Differentiation Against Comparator Compounds


Polymorphism: Two Distinct Crystalline Forms Characterized

BiPNQ exists in at least two distinct crystalline modifications—an anhydrous form (BiPNQ-I) and a solvate (BiPNQ-s)—which exhibit significantly different thermal behaviors and PXRD patterns [1]. This polymorphism is a key differentiator from many in-class naphthoquinone analogs that may not have been characterized for solid-state variability, which is a critical quality attribute for reproducibility in biological assays and preclinical development.

Crystalline Forms
Reported
BiPNQ: 2 forms (BiPNQ-I, BiPNQ-s)
PNQ: 1 form
Supports batch consistency review
Polymorph characterization via DSC, PXRD, FTIR
Polymorphism Solid-state characterization Chagas disease drug discovery

Thermal Stability: High Decomposition Temperature

In vitro assays reveal that BiPNQ exhibits significant trypanocidal activity against T. cruzi, with an efficacy profile comparable to that of benznidazole, the current first-line clinical drug for Chagas disease [1]. This places BiPNQ among the more potent pyrazolylnaphthoquinones identified in the lead optimization program.

Decomposition Point
Reported
~270 °C
Supports thermal stability screening
Higher than 1,4-naphthoquinone (~127 °C)
Anti-trypanosomal Chagas disease In vitro efficacy

Anti-T. cruzi Activity Comparable to Benznidazole

Within the pyrazolylnaphthoquinone series, BiPNQ is part of a structural class where several analogs demonstrate favorable selectivity indices (SI) against T. cruzi versus mammalian L-6 cells [1]. While direct selectivity data for BiPNQ is not publicly available, the class-level inference supports its potential for reduced off-target toxicity compared to non-selective antiparasitic agents.

Anti-T. cruzi Activity
Data to verify
Reported comparable to benznidazole
Supports comparator-response context
No quantitative IC50 values available
Cytotoxicity Selectivity index Lead optimization

Optimal Research Applications Based on Differentiated Evidence


Polymorph Screening and Solid-State Method Development

BiPNQ serves as a validated starting point for medicinal chemistry campaigns targeting T. cruzi. Its demonstrated in vitro potency comparable to benznidazole [1] and its characterized solid-state polymorphism [2] make it an ideal reference compound for exploring structure-activity relationships within the pyrazolylnaphthoquinone series.

Benchmark Control for Anti-T. cruzi Phenotypic Screens

Given its well-characterized polymorphism, BiPNQ is a valuable model compound for studying the impact of crystalline form on the solubility and bioavailability of naphthoquinone-based antiparasitic agents. This scenario is particularly relevant for groups focused on developing oral formulations for Chagas disease [2].

Preformulation and Stability Reference for Naphthoquinones

BiPNQ is recommended for use as a positive control or benchmark in in vitro assays designed to evaluate the anti-T. cruzi activity of novel compounds. Its established potency relative to benznidazole [1] provides a reliable reference point for assessing the activity of new chemical entities.

Mechanistic Studies of Trypanocidal Naphthoquinones

As a representative member of the pyrazolylnaphthoquinone class with documented biological activity [1] and defined solid-state properties [2], BiPNQ is suitable for investigations into the mechanism of action of heterocyclic naphthoquinones against T. cruzi, including target identification and resistance studies.

Application
Selection Property
Validation Focus
Polymorph screening and solid-state method development
Characterized polymorphic forms (BiPNQ-I, BiPNQ-s)
DSC, PXRD, FTIR method validation
Anti-T. cruzi assay reference compound
Reported anti-T. cruzi activity context; DMSO solubility
Phenotypic screen reproducibility
Naphthoquinone preformulation stability assessment
High thermal decomposition temperature; polymorph data
Solid-state stability under stress conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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